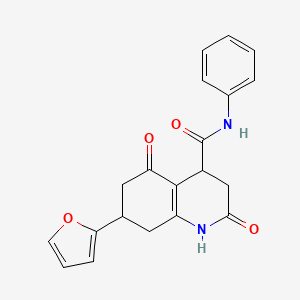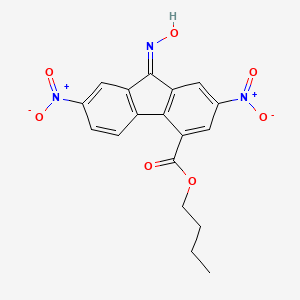![molecular formula C19H28N4O2 B5430748 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine](/img/structure/B5430748.png)
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine, also known as PIPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PIPM is a piperidine-based compound that has shown promising results in various studies, including anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound inhibits the activation of these pathways, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has demonstrated antiviral activity against the Zika virus and West Nile virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine in lab experiments is its ability to inhibit various signaling pathways, making it a potential therapeutic agent for various diseases. Additionally, this compound has shown promising results in various studies, making it a potential drug candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine research, including:
1. Further studies on the anti-cancer properties of this compound, including its potential as a therapeutic agent for various types of cancer.
2. Studies on the potential toxicity of this compound, including its effects on normal cells and tissues.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Studies on the potential use of this compound as an anti-inflammatory agent for various inflammatory diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. The synthesis method for this compound involves the reaction of 4-(4-morpholinyl)-1,2,3,6-tetrahydropyridine with 1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidine in the presence of a base. This compound inhibits various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. There are several future directions for this compound research, including further studies on its anti-cancer properties, potential toxicity, pharmacokinetics and pharmacodynamics, and potential use as an anti-inflammatory agent.
Synthesemethoden
The synthesis method for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine involves the reaction of 4-(4-morpholinyl)-1,2,3,6-tetrahydropyridine with 1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidine in the presence of a base. The reaction produces this compound as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has demonstrated antiviral activity against the Zika virus and West Nile virus.
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylpiperidin-1-yl)-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-19(16-3-4-18(20-15-16)22-7-1-2-8-22)23-9-5-17(6-10-23)21-11-13-25-14-12-21/h3-4,15,17H,1-2,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKDMKXHMNLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5430667.png)

![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5430674.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(methylthio)acetyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430700.png)
![(3S*,4R*)-3-methoxy-1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-amine](/img/structure/B5430709.png)
![3-[5-(1,3-benzodioxol-5-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5430717.png)
![ethyl 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5430725.png)
![3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5430729.png)
![4-({2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5430730.png)

![N-(4-iodophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5430763.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5430771.png)
![3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5430779.png)